(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in many plants. It has been widely studied for its potential medicinal properties due to its anti-inflammatory, anti-cancer, and anti-microbial activities. In
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. Chalcone has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. It has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
Chalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Chalcone has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Chalcone has several advantages for lab experiments. It is a naturally occurring compound found in many plants, making it readily available for research. It has been extensively studied for its potential medicinal properties, making it a well-established compound for research. However, (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has some limitations for lab experiments. It has poor solubility in water, making it difficult to dissolve in aqueous solutions. It also has low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. One area of research is the development of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of (2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one need to be further elucidated to fully understand its potential medicinal properties.
Scientific Research Applications
Chalcone has been widely studied for its potential medicinal properties. It has been found to have anti-inflammatory, anti-cancer, anti-microbial, anti-diabetic, and anti-oxidant activities. Chalcone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Chalcone has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-14-7-9-15(10-8-14)11-12-18(19)16-5-4-6-17(13-16)20-2/h4-13H,3H2,1-2H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQOVZBHNAFKDT-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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